molecular formula C17H14N2O3 B2554025 Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate CAS No. 922925-89-1

Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate

Cat. No.: B2554025
CAS No.: 922925-89-1
M. Wt: 294.31
InChI Key: YPAVWOCHKMJRDL-UHFFFAOYSA-N
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Description

Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate is a complex organic compound that features a naphthalene ring fused to a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate typically involves the reaction of 3-naphthalen-1-yl-6-oxopyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate involves its interaction with specific molecular targets. The naphthalene and pyridazinone moieties can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate: Similar structure with an ethyl ester group instead of a methyl ester.

    Methyl 2-(3-phenyl-6-oxopyridazin-1-yl)acetate: Similar structure with a phenyl group instead of a naphthalene ring.

Uniqueness

Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate is unique due to the presence of both naphthalene and pyridazinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-17(21)11-19-16(20)10-9-15(18-19)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAVWOCHKMJRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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